![molecular formula C15H23N3 B11865962 1,8-Diazaspiro[5.5]undecane, 1-methyl-8-(3-pyridinyl)- CAS No. 646056-75-9](/img/structure/B11865962.png)
1,8-Diazaspiro[5.5]undecane, 1-methyl-8-(3-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-METHYL-8-(PYRIDIN-3-YL)-1,8-DIAZASPIRO[55]UNDECANE is a spirocyclic compound characterized by a unique structural framework that includes a spiro[55]undecane core with a pyridine ring and diazaspiro moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-8-(PYRIDIN-3-YL)-1,8-DIAZASPIRO[5.5]UNDECANE typically involves multi-step processes. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts . Another approach is the olefin metathesis reaction using Grubbs catalyst, although this method is more complex and expensive .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and reduce costs. The Prins cyclization reaction is favored due to its efficiency and the ability to introduce various substituents at specific positions on the spiro ring .
Análisis De Reacciones Químicas
Types of Reactions: 1-METHYL-8-(PYRIDIN-3-YL)-1,8-DIAZASPIRO[5.5]UNDECANE undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the diazaspiro moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides in polar solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols .
Aplicaciones Científicas De Investigación
1-METHYL-8-(PYRIDIN-3-YL)-1,8-DIAZASPIRO[5.5]UNDECANE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Medicine: Explored for its antibacterial and antituberculosis activities.
Industry: Utilized in the development of new materials with unique structural properties.
Mecanismo De Acción
The mechanism by which 1-METHYL-8-(PYRIDIN-3-YL)-1,8-DIAZASPIRO[5.5]UNDECANE exerts its effects involves interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the transport of essential lipids required for the survival of Mycobacterium tuberculosis . This inhibition leads to the accumulation of toxic intermediates, ultimately resulting in bacterial cell death.
Comparación Con Compuestos Similares
1-Oxa-9-azaspiro[5.5]undecane: Shares a similar spirocyclic scaffold but with different heteroatoms.
3-Methyl-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undecane: Another spirocyclic compound with a different substitution pattern.
Uniqueness: 1-METHYL-8-(PYRIDIN-3-YL)-1,8-DIAZASPIRO[5.5]UNDECANE is unique due to its specific combination of a pyridine ring and diazaspiro moiety, which imparts distinct chemical and biological properties. Its ability to inhibit the MmpL3 protein sets it apart from other spirocyclic compounds .
Propiedades
Número CAS |
646056-75-9 |
|---|---|
Fórmula molecular |
C15H23N3 |
Peso molecular |
245.36 g/mol |
Nombre IUPAC |
1-methyl-8-pyridin-3-yl-1,8-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C15H23N3/c1-17-10-3-2-7-15(17)8-5-11-18(13-15)14-6-4-9-16-12-14/h4,6,9,12H,2-3,5,7-8,10-11,13H2,1H3 |
Clave InChI |
KBESLBWBCFZSJQ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCCC12CCCN(C2)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


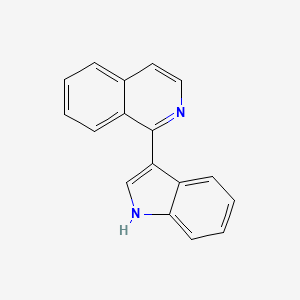
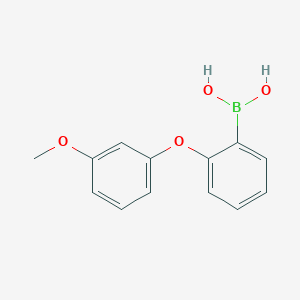

![4-[3-(2-Aminoethyl)-1H-indol-1-YL]phenol](/img/structure/B11865897.png)

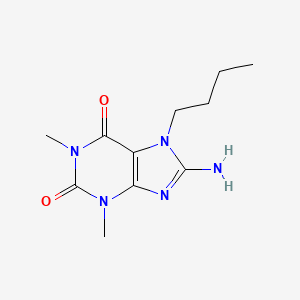
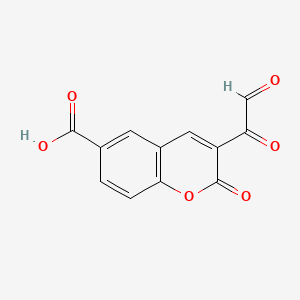
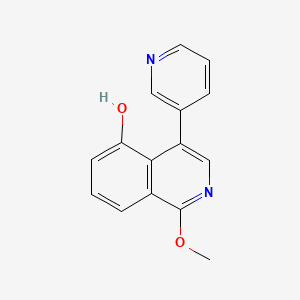

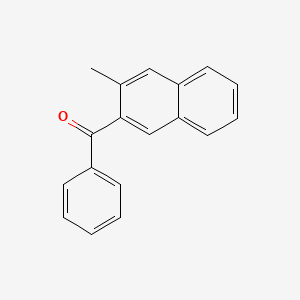
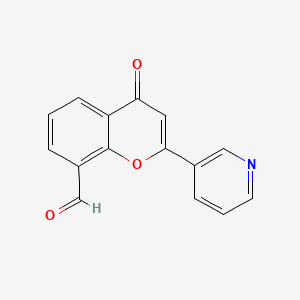
![2-Chloro-1H-benzo[d]imidazole-6-sulfonyl chloride](/img/structure/B11865940.png)
![(S)-2,3-Dihydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-5,11(10H,11aH)-dione dihydrate](/img/structure/B11865943.png)
![Methyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B11865946.png)
